molecular formula C19H18N4O B3842968 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone

4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3842968
M. Wt: 318.4 g/mol
InChI Key: ISHYZHMGVZXMMN-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, also known as MPHPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPHPH is a hydrazone derivative of 4-methoxybenzaldehyde and pyrimidine, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is not well understood. However, it is believed that 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone binds to zinc ions through the hydrazone moiety, leading to the formation of a fluorescent complex. The fluorescence intensity of the complex is directly proportional to the concentration of zinc ions, making it a useful tool for the detection of zinc ions in biological samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone are not well studied. However, it has been reported that 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone shows low toxicity towards mammalian cells, making it a promising candidate for further studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is its high selectivity and sensitivity towards zinc ions, making it a valuable tool for studying the role of zinc ions in biological processes. However, one of the limitations of 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is its low solubility in water, which can make it difficult to use in biological experiments.

Future Directions

There are several future directions for the study of 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. One of the most significant directions is the development of new metal complexes using 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone as a ligand. These complexes have shown potential applications as anticancer agents, and further studies are needed to explore their therapeutic potential. Another future direction is the development of new fluorescent probes based on 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone for the detection of other metal ions in biological samples.
Conclusion:
In conclusion, 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is a promising chemical compound that has shown potential applications in various fields of scientific research. Its high selectivity and sensitivity towards zinc ions make it a valuable tool for studying the role of zinc ions in biological processes. Further studies are needed to explore the biochemical and physiological effects of 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone and its potential applications in the development of new metal complexes and fluorescent probes.

Scientific Research Applications

4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has shown potential applications in various fields of scientific research. One of the most significant applications of 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is its use as a fluorescent probe for the detection of zinc ions in biological samples. 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone shows high selectivity and sensitivity towards zinc ions, making it a valuable tool for studying the role of zinc ions in biological processes. 4-methoxybenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has also been used as a ligand for the synthesis of metal complexes, which have shown potential applications as anticancer agents.

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-14-21-18(16-6-4-3-5-7-16)12-19(22-14)23-20-13-15-8-10-17(24-2)11-9-15/h3-13H,1-2H3,(H,21,22,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHYZHMGVZXMMN-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NN=CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N/N=C/C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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